molecular formula C15H24N4O3S B5550163 N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide

N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5550163
M. Wt: 340.4 g/mol
InChI Key: ZBPVHCJDKJZPTE-KGLIPLIRSA-N
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Description

The compound belongs to a class of chemicals that are of interest due to their biological activity and potential therapeutic applications. Its complex structure, featuring a methanesulfonamide group, a cyclopropyl group, and a pyrazolyl group attached to a pyrrolidinyl backbone, suggests a potential for diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves several key steps, including alkylation, ethoxycarbonylation, hydrolysis, and decarboxylation. These methods have been optimized to be practical, robust, and cost-effective, enabling the production of these compounds in multikilogram quantities for further research and potential application (Yee et al., 2002).

Molecular Structure Analysis

Molecular and supramolecular structures of related N-methanesulfonyl derivatives have been reported, showcasing how different substituents can influence the molecular conformation and the potential for hydrogen bonding, which could affect the biological activity of the compound (Danielle L Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonyl compounds can lead to a wide variety of products, depending on the reaction conditions and the nature of the reactants. For example, the reaction of N-methanesulfonyl derivatives with bromine in the presence of NaHCO3 can lead to brominated products, which upon further reactions can yield carbazoles, indicating the versatility of these compounds in synthetic chemistry (R. Gataullin et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the presence of specific functional groups. Detailed crystallographic studies can provide insights into the arrangement of molecules in the solid state and the types of intermolecular interactions present, which are crucial for understanding their chemical behavior and potential applications (N. Dodoff et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for undergoing specific types of chemical reactions, are central to the utility of these compounds in medicinal chemistry and other fields. For instance, the presence of a methanesulfonamide group can significantly influence the biological activity of pyrazole derivatives, indicating the importance of this functional group in the design of new therapeutic agents (Sunil Kumar Singh et al., 2004).

Scientific Research Applications

Environmental Exposure and Toxicity

  • A study on the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children highlights the widespread chronic exposure to these chemicals and their potential as developmental neurotoxicants. This research is crucial for understanding the extent of pesticide exposure in young children and developing public health policies for the regulation and use of these chemicals (Babina et al., 2012).

Pharmacokinetics and Drug Metabolism

  • The metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, were investigated in healthy human subjects. This research provides insights into the drug's absorption, metabolism, and elimination processes, crucial for its therapeutic application and safety profile (Shilling et al., 2010).

Treatment of Diseases

  • Research on methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), in a phase I clinical trial for its antitumor activity provides valuable information for developing new cancer treatments. The study identifies reproducible and reversible toxicity with some evidence of antitumor activity, suggesting further exploration in phase II trials (Von Hoff Dd et al., 1978).

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-18-8-11(7-16-18)3-6-15(20)19-9-13(12-4-5-12)14(10-19)17-23(2,21)22/h7-8,12-14,17H,3-6,9-10H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPVHCJDKJZPTE-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CC(C(C2)NS(=O)(=O)C)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CCC(=O)N2C[C@@H]([C@H](C2)NS(=O)(=O)C)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-4-cyclopropyl-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidin-3-yl]methanesulfonamide

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